Compound Description: This series of compounds was synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological activity studies revealed that derivatives containing chlorine as a substituent exhibited greater toxicity to six bacteria. Further, among the chloro-substituted compounds, those also containing a methoxy group showed the highest toxicity.
Compound Description: These compounds were synthesized via cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with different aromatic aldehydes. Similar to the previous series, biological studies indicated that chloro-substituted derivatives displayed higher toxicity against bacteria.
Compound Description: These compounds were generated by reacting 2-(4-((5-amino-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)acetohydrazide (1) with ethylacetoacetate and ammoniumthiocyanate.
Compound Description: These compounds were produced by condensing 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one (2) with different aldehydes.
Compound Description: This compound is a novel aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilator effects. It exhibited greater potency than other Rho kinase inhibitors (Y-27632 and fasudil) in decreasing pulmonary and systemic arterial pressures.
Compound Description: This is another dopamine D3 receptor antagonist, also investigated for treating opioid and cocaine abuse. Similar to GSK598,809, SB-277,011A was reported to increase blood pressure, heart rate, and locomotor activity, both alone and when administered with cocaine.
Compound Description: This compound is a newly developed dopamine D3 receptor antagonist with high selectivity for D3 receptors and potential for treating opioid use disorder. Unlike earlier D3 antagonists, R-VK4-40 did not exhibit adverse cardiovascular effects and even attenuated oxycodone-induced increases in blood pressure and heart rate.
Compound Description: This is another newly developed D3 receptor antagonist with high selectivity, demonstrating potential in mitigating cocaine-induced increases in blood pressure and heart rate.
Compound Description: This series of Schiff base compounds was synthesized by condensing 4-Amino-1,2,4-triazole (I) with 5-Phenyl substituted-2-furan carboxaldehyde (IIa-e).
Compound Description: These compounds were synthesized by cyclizing the aforementioned Schiff bases (IIIa-e) with thioglycolic acid. The resulting compounds were characterized by their spectral features and elemental contents and were further investigated for their antimicrobial activity.
Compound Description: These Mannich base derivatives were synthesized by reacting compounds IVa-e with formaldehyde and piperidine. Like the previous series, these compounds were characterized spectroscopically and by elemental analysis, and their antimicrobial activity was evaluated.
Compound Description: UK427857, also known as maraviroc, is a C-C chemokine receptor 5 (CCR5) antagonist clinically proven to inhibit HIV-1 infection. It demonstrated potent activity in blocking CCR5 ligand binding, comparable to other CCR5 antagonists like SCH-D, 873140, and INCB9471. [, ]
Compound Description: SCH-D, also known as vicriviroc, is another CCR5 antagonist tested in clinical trials for its efficacy in reducing viral load in HIV-1 infections. It exhibited similar potency to INCB9471, 873140, and UK427857 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization. [, ]
Compound Description: 873140, also known as aplaviroc, is a noncompetitive allosteric CCR5 antagonist with potent antiviral activity against HIV-1. It effectively blocked the binding of chemokines 125I-MIP-1α and 125I-RANTES, as well as the calcium response triggered by CCR5 activation. [, , ]
Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5 with proven safety and efficacy in reducing viral load in human clinical trials. It demonstrated noncompetitive inhibition of CCR5 and displayed similar potency to SCH-D, 873140, and UK427857 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.